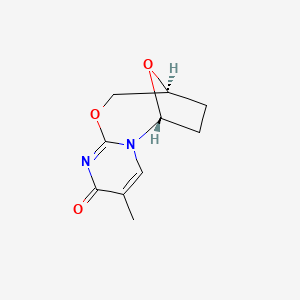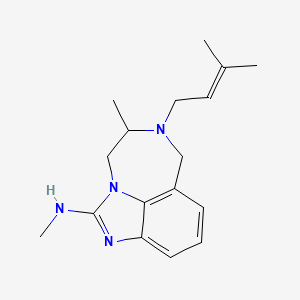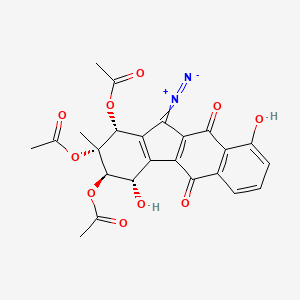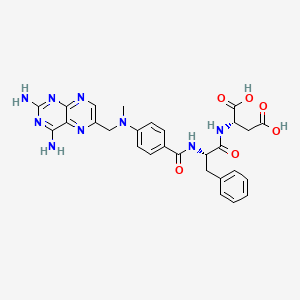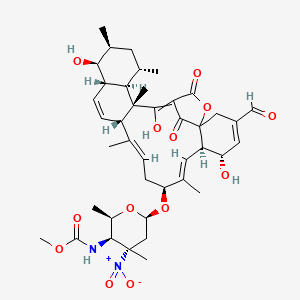
Antibiotic F1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrocarcin F1 is a member of the spirotetronate family, a group of compounds known for their complex chemical structures and potent bioactivities. These compounds are typically derived from marine actinomycetes, specifically from the genus Micromonospora . Tetrocarcin F1, along with its analogues, exhibits significant pharmacological potential, including antibacterial, antitumor, and antiviral activities .
準備方法
Tetrocarcin F1 is isolated from the fermentation broth of the marine-derived actinomycete Micromonospora carbonacea . The preparation involves culturing the actinomycete under specific conditions to produce the compound, followed by extraction and purification using techniques such as 1D- and 2D-NMR spectroscopy and HR-ESI-MS analysis
化学反応の分析
Tetrocarcin F1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different derivatives with altered biological activities .
科学的研究の応用
Tetrocarcin F1 has a wide range of scientific research applications. In chemistry, it is studied for its unique structural features and potential as a lead compound for drug development. In biology, it is used to investigate its effects on cellular processes and its potential as an antibacterial and antitumor agent . In medicine, tetrocarcin F1 is explored for its potential to treat various infections and cancers . Additionally, its antiviral properties make it a candidate for research in virology .
作用機序
The mechanism of action of tetrocarcin F1 involves its interaction with cellular components, leading to the inhibition of vital processes. It has been shown to inhibit the mitochondrial functions of the Bcl-2 family of proteins, inducing apoptosis in cancer cells . In bacterial cells, it disrupts cell membrane integrity, leading to cell death . The compound also interferes with the PI3-kinase pathway in breast cancer cell lines, further highlighting its potential as an anticancer agent .
類似化合物との比較
Tetrocarcin F1 is part of a larger family of spirotetronate glycosides, which includes compounds such as tetrocarcin A, AC6H, tetrocarcin N, tetrocarcin H, and arisostatin A . These compounds share similar structural features but differ in their specific biological activities and potency. For example, tetrocarcin A has shown significant promise against antibiotic-resistant Staphylococcus aureus and tuberculosis . The unique glycosyl group in tetrocarcin F1 contributes to its distinct biological profile, making it a valuable compound for further research .
特性
分子式 |
C41H54N2O13 |
|---|---|
分子量 |
782.9 g/mol |
IUPAC名 |
methyl N-[(2R,3R,4S,6R)-6-[[(5S,6R,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-3-formyl-5,17,23-trihydroxy-8,12,18,20,22-pentamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-3,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate |
InChI |
InChI=1S/C41H54N2O13/c1-19-9-12-29(55-30-17-39(6,43(51)52)34(23(5)54-30)42-38(50)53-8)20(2)14-27-28(45)15-24(18-44)16-41(27)36(48)31(37(49)56-41)35(47)40(7)26(19)11-10-25-32(40)21(3)13-22(4)33(25)46/h9-11,14-15,18,21-23,25-30,32-34,45-47H,12-13,16-17H2,1-8H3,(H,42,50)/b19-9+,20-14+,35-31?/t21-,22-,23+,25-,26-,27+,28-,29-,30-,32+,33-,34-,39-,40+,41?/m0/s1 |
InChIキー |
VDDFIJNQPDATJC-JZDARFGUSA-N |
異性体SMILES |
C[C@H]1C[C@@H]([C@@H]([C@@H]2[C@@H]1[C@]3([C@@H](C=C2)/C(=C/C[C@@H](/C(=C/[C@@H]4[C@H](C=C(CC45C(=O)C(=C3O)C(=O)O5)C=O)O)/C)O[C@H]6C[C@]([C@H]([C@H](O6)C)NC(=O)OC)(C)[N+](=O)[O-])/C)C)O)C |
正規SMILES |
CC1CC(C(C2C1C3(C(C=C2)C(=CCC(C(=CC4C(C=C(CC45C(=O)C(=C3O)C(=O)O5)C=O)O)C)OC6CC(C(C(O6)C)NC(=O)OC)(C)[N+](=O)[O-])C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


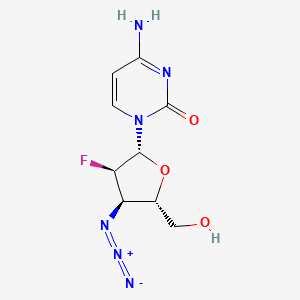
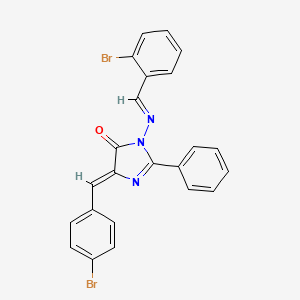
![2-[(S)-amino-(4-cyanophenyl)-(3-methylimidazol-4-yl)methyl]-7-(3-fluorophenyl)-1-benzofuran-5-carbonitrile](/img/structure/B12787330.png)

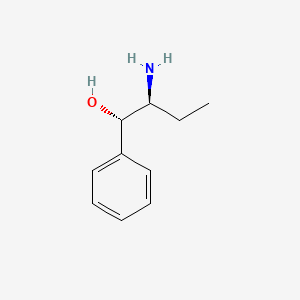
![4,11-dimethyl-8-oxa-3,10-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,11-tetraen-7-one](/img/structure/B12787356.png)
